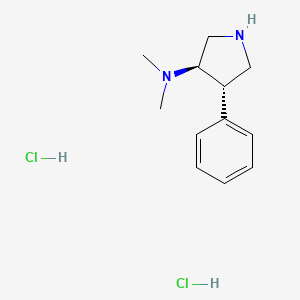
trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N,N-dimethylamine with a suitable precursor, such as a phenyl-substituted ketone, under acidic conditions to form the desired pyrrolidine derivative . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
科学研究应用
Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
作用机制
The mechanism of action of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which serves as a scaffold for many biologically active molecules.
Pyrrolizines: Derivatives with additional ring structures that exhibit different biological activities.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.
Uniqueness
Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC 名称 |
(3R,4S)-N,N-dimethyl-4-phenylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(2)12-9-13-8-11(12)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H/t11-,12+;;/m1../s1 |
InChI 键 |
OWUTZBKFLOZKRU-QBKBNCOFSA-N |
手性 SMILES |
CN(C)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl.Cl |
规范 SMILES |
CN(C)C1CNCC1C2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)

![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
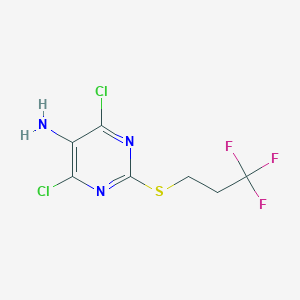
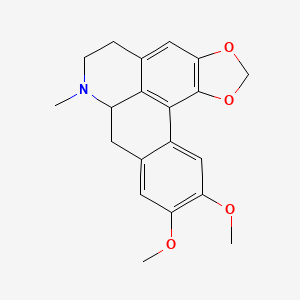
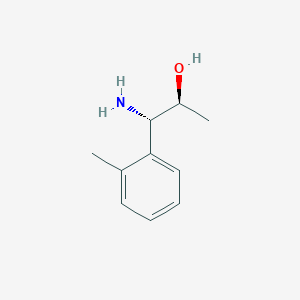
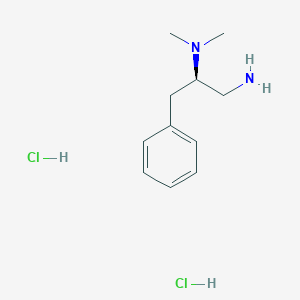
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
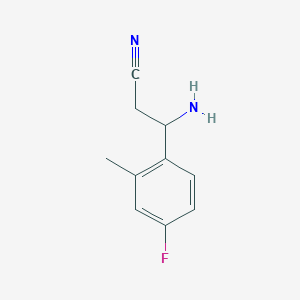
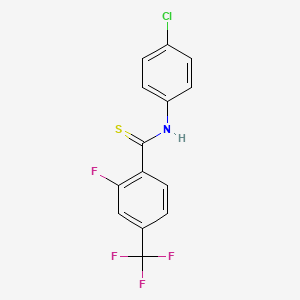

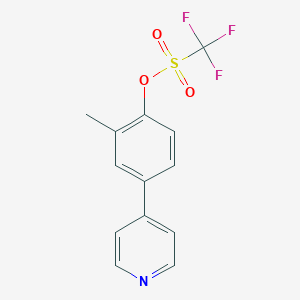
![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
